![molecular formula C15H12ClNO3 B5599464 methyl 3-[(3-chlorobenzoyl)amino]benzoate CAS No. 196866-08-7](/img/structure/B5599464.png)

methyl 3-[(3-chlorobenzoyl)amino]benzoate

Vue d'ensemble

Description

Synthesis Analysis

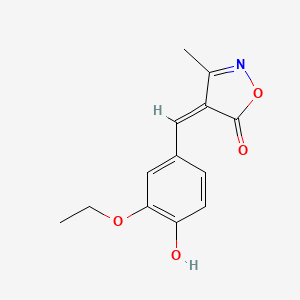

The synthesis of compounds structurally similar to methyl 3-[(3-chlorobenzoyl)amino]benzoate often involves complex reactions, including the formation of amide bonds and esterification processes. For example, the synthesis of related compounds involves condensation reactions, where amino groups react with carboxylic acid derivatives to form amide linkages, and esterification, where carboxylic acids react with alcohols under catalytic or acidic conditions to form esters (Demizu et al., 2015).

Applications De Recherche Scientifique

Enhancing NMDAR-mediated Neurotransmission

Add-on Treatment for Schizophrenia : Sodium benzoate, a D-amino acid oxidase inhibitor closely related to "methyl 3-[(3-chlorobenzoyl)amino]benzoate," has shown promise in a randomized, double-blind, placebo-controlled trial for schizophrenia treatment. It produced significant improvements in symptom domains and neurocognition in patients with chronic schizophrenia, suggesting a novel approach for drug development in this area (Lane et al., 2013).

Biosynthesis of Methyl Esters and Anisoles

Novel Methyl Donor : Chloromethane acts as a methyl donor for biosynthesis of methyl esters of benzoic and furoic acid in the primary metabolism of Phellinus pomaceus, a woodrotting fungus. This process utilizes a broad-specificity methylating system, showcasing the potential for bioengineering and synthetic biology applications (Harper et al., 1989).

Organic Synthesis and Polymerization

Synthesis of Hyperbranched Aromatic Polyamide : Research into thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate (related to "methyl 3-[(3-chlorobenzoyl)amino]benzoate") led to the development of a hyperbranched aromatic polyamide. This work highlights the compound's role in advancing polymer chemistry, potentially influencing materials science and engineering (Yang et al., 1999).

Environmental Microbiology

3-Chlorobenzoate Degradation : A study on the degradation of 3-chlorobenzoate by a specific pseudomonad strain provides insights into environmental bioremediation. Understanding how these compounds are metabolized by bacteria can inform strategies for cleaning up chlorinated organic contaminants (Dorn et al., 2004).

Antimicrobial and Anticonvulsant Activities

Antimicrobial and Anticonvulsant Properties : Certain derivatives of amino acid containing "methyl 3-[(3-chlorobenzoyl)amino]benzoate" structure have demonstrated good antimicrobial activity against various bacterial and fungal species, as well as anticonvulsant activities, underscoring the potential for developing new therapeutic agents (Mickevičienė et al., 2015); (Scott et al., 1993).

Propriétés

IUPAC Name |

methyl 3-[(3-chlorobenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3/c1-20-15(19)11-5-3-7-13(9-11)17-14(18)10-4-2-6-12(16)8-10/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXELNFQDAKLFPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001269110 | |

| Record name | Methyl 3-[(3-chlorobenzoyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001269110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-chlorobenzamido)benzoate | |

CAS RN |

196866-08-7 | |

| Record name | Methyl 3-[(3-chlorobenzoyl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196866-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[(3-chlorobenzoyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001269110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5599428.png)

![N-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5599436.png)

![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B5599439.png)

![ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5599451.png)

![N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5599459.png)

![3-methyl-1-(1-piperidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5599472.png)

![4-{[(2-bromophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5599486.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(3-thienylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5599505.png)

![(3S*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5599506.png)